molecular formula C9H7Cl2N3OS B176599 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 130087-63-7

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B176599
CAS RN: 130087-63-7
M. Wt: 276.14 g/mol
InChI Key: OYUKXIGPQQNPDH-UHFFFAOYSA-N
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Description

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, also known as Dazomet, is a synthetic organic compound that belongs to the class of triazole-thiol compounds. It is widely used in the agricultural industry as a soil fumigant, herbicide, and fungicide due to its broad-spectrum activity against a variety of soil-borne pathogens.

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-Inflammatory and Molluscicidal Agents : Compounds with 1,2,4-triazoles and (2,4-dichlorophenoxy) moieties, including 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, exhibit potent anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).
  • Antimicrobial Activities : These compounds have shown effectiveness against various microorganisms, indicating potential as antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Structural Analysis

  • Synthesis Processes : Innovative synthesis methods have been developed for compounds like this compound, contributing to advancements in chemical synthesis techniques (Xue et al., 2008).
  • Crystal Structure Elucidation : Detailed analysis of crystal structures of these compounds aids in understanding their molecular configuration and potential interactions (Xu et al., 2005).

Applications in Corrosion Inhibition

  • Corrosion Inhibition : Certain derivatives of 1,2,4-triazole have been identified as effective corrosion inhibitors, demonstrating their utility in industrial applications (Yadav et al., 2013).

Antioxidant and Analgesic Properties

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, suggesting their potential use in oxidative stress-related conditions (Karrouchi et al., 2016).
  • Analgesic Effects : These compounds have also been explored for their analgesic effects, broadening their potential therapeutic applications (Karrouchi et al., 2016).

properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUKXIGPQQNPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353632
Record name NSC634489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130087-63-7
Record name NSC634489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
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5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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